Cas no 10101-30-1 (2-acetamido-3-(1H-imidazol-4-yl)propanoic acid)

2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid is a derivative of the amino acid histidine, featuring an acetamido group at the α-position. This compound is of interest in biochemical and pharmaceutical research due to its structural similarity to histidine, which plays a critical role in enzyme active sites and metal-binding proteins. Its modified side chain enhances stability and may influence coordination properties, making it useful for studying metalloprotein interactions or designing enzyme inhibitors. The imidazole moiety retains its protonation versatility, allowing pH-dependent reactivity. This compound is particularly valuable for probing histidine’s functional roles in peptides or proteins while offering controlled modifications for tailored applications.
2-acetamido-3-(1H-imidazol-4-yl)propanoic acid structure
10101-30-1 structure
Product Name:2-acetamido-3-(1H-imidazol-4-yl)propanoic acid
CAS No:10101-30-1
MF:C8H11N3O3
MW:197.191241502762
CID:118355
PubChem ID:273260
Update Time:2025-05-24

2-acetamido-3-(1H-imidazol-4-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • N-acetyl-Histidine
    • Histidine, N-acetyl-
    • N-Acetyl-DL-histidine hydrate
    • Acetylhistidinehydrate
    • DL-Histidine,N-acetyl
    • NALPHA-Acetyl-DL-histidine
    • DL-Histidine, N-acetyl-
    • 2-acetamido-3-(1H-imidazol-4-yl)propanoic acid
    • CHEMBL1387086
    • NSC-118364
    • NoName_494
    • CBDivE_006101
    • Oprea1_546052
    • A0698
    • 10101-30-1
    • DTXSID00901386
    • Cambridge id 5163605
    • HMS1578D08
    • MLS000105558
    • HMS2401A21
    • EN300-150774
    • KBOJOGQFRVVWBH-UHFFFAOYSA-N
    • N-Acetyl-dl-histidine
    • FT-0629835
    • SCHEMBL15683044
    • Z2792080963
    • N-Acetylhistidine #
    • SMR000102439
    • CHEBI:86910
    • AKOS000132219
    • Ac-DL-His-OH
    • SCHEMBL61370
    • 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid
    • Monoacetyl-d,l-histidin
    • NSC118364
    • .alpha.-N-Acetylhistidine
    • CAA49702
    • (2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoic acid
    • DB-046595
    • MDL: MFCD00065961
    • Inchi: 1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)
    • InChI Key: KBOJOGQFRVVWBH-UHFFFAOYSA-N
    • SMILES: OC(C(CC1=CN=CN1)NC(C)=O)=O

Computed Properties

  • Exact Mass: 215.09100
  • Monoisotopic Mass: 197.08004122g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 95.1Ų

Experimental Properties

  • PSA: 104.31000
  • LogP: -0.13190

2-acetamido-3-(1H-imidazol-4-yl)propanoic acid Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 2-acetamido-3-(1H-imidazol-4-yl)propanoic acid

Introduction to 2-acetamido-3-(1H-imidazol-4-yl)propanoic acid (CAS No. 10101-30-1)

2-acetamido-3-(1H-imidazol-4-yl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 10101-30-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a unique structural motif combining an amide group and an imidazole ring, exhibits promising properties that make it a valuable intermediate in the synthesis of biologically active molecules.

The molecular structure of 2-acetamido-3-(1H-imidazol-4-yl)propanoic acid consists of a propanoic acid backbone substituted with an acetamide group at the 2-position and a 1H-imidazole ring at the 3-position. This configuration imparts distinct chemical and biological characteristics, making it a versatile building block for drug discovery and material science applications. The presence of both polar functional groups—amide and imidazole—enhances its solubility in polar solvents and facilitates interactions with biological targets.

In recent years, 2-acetamido-3-(1H-imidazol-4-yl)propanoic acid has been explored in various research avenues, particularly in the development of novel therapeutic agents. The imidazole moiety is well-known for its role in medicinal chemistry due to its ability to form hydrogen bonds and coordinate with metal ions, which is crucial for enzyme inhibition and receptor binding. Additionally, the amide group provides a site for further chemical modification, enabling the synthesis of more complex derivatives with tailored biological activities.

One of the most compelling aspects of 2-acetamido-3-(1H-imidazol-4-yl)propanoic acid is its potential in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. For instance, studies have demonstrated that derivatives of this compound can interact with specific enzymes and receptors, leading to the development of potent inhibitors. The imidazole ring, in particular, has been investigated for its anti-inflammatory properties, as it can mimic natural ligands that regulate immune responses.

Recent advancements in computational chemistry have further highlighted the significance of 2-acetamido-3-(1H-imidazol-4-yl)propanoic acid as a scaffold for drug design. Molecular docking simulations have revealed that this compound can effectively bind to target proteins with high affinity, suggesting its utility in developing small-molecule drugs. These computational studies have been complemented by experimental validations, where synthetic analogs have shown promising pharmacological effects in preclinical models.

The synthesis of 2-acetamido-3-(1H-imidazol-4-yl)propanoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted precursors, followed by functional group transformations such as hydrolysis or nucleophilic substitution. The availability of high-quality starting materials and advanced catalytic systems has significantly improved the efficiency of these synthetic processes.

In industrial applications, 2-acetamido-3-(1H-imidazol-4-yl)propanoic acid is utilized as an intermediate in the production of specialty chemicals and pharmaceuticals. Its structural features make it a valuable component in peptide mimetics and peptoid-based therapeutics, where it contributes to stabilizing bioactive conformations. Furthermore, its compatibility with various synthetic methodologies allows for rapid diversification of molecular libraries, accelerating drug discovery programs.

The safety profile of 2-acetamido-3-(1H-imidazol-4-yl)propanoic acid has been thoroughly evaluated through toxicological studies conducted in vitro and in vivo. These studies have indicated that the compound exhibits low toxicity at therapeutic doses, making it suitable for further development into clinical candidates. However, as with any chemical entity used in pharmaceutical research, careful consideration must be given to potential side effects and interactions with other drugs.

Future research directions for 2-acetamido-3-(1H-imidazol-4-yl)propanoic acid include exploring its role in targeted drug delivery systems and combination therapies. The ability to conjugate this compound with other bioactive molecules or nanoparticles could enhance its therapeutic efficacy while minimizing off-target effects. Additionally, investigating its behavior under different physiological conditions may uncover novel mechanisms by which it can be exploited for therapeutic benefit.

In conclusion,2-acetamido-3-(1H-imidazol-4-ylopropanoic acid (CAS No. 10101 -30 -1 ) represents a significant advancement in medicinal chemistry due to its unique structural features and versatile biological activities. Its potential applications span across multiple therapeutic areas, making it a cornerstone in the development of next-generation pharmaceuticals. As research continues to uncover new insights into its properties,this compound promises to play an increasingly pivotal role in addressing unmet medical needs.

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